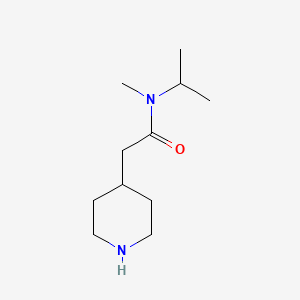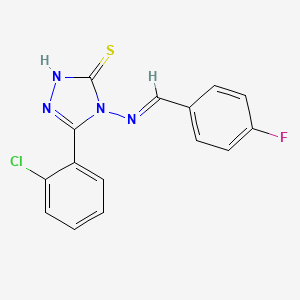
Isohexyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isohexyl laurate is an ester formed from isohexyl alcohol and lauric acid (dodecanoic acid). It is primarily used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin . This compound is known for providing a silky, non-greasy feel and enhancing the spreadability of cosmetic products .
Preparation Methods
Isohexyl laurate is synthesized through the esterification reaction between isohexyl alcohol and lauric acid. This reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve the use of continuous reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Isohexyl laurate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Isohexyl laurate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Cosmetic Industry: It is widely used as an emollient and skin conditioning agent in various skincare products
Pharmaceuticals: This compound is explored for its potential use in drug delivery systems due to its ability to enhance the permeability of active ingredients through the skin.
Biological Studies: It is used in studies related to lipid bilayers and membrane interactions, providing insights into the behavior of similar compounds in biological systems.
Mechanism of Action
The primary mechanism of action of isohexyl laurate in cosmetic and pharmaceutical applications is its ability to act as an emollient, which helps to maintain skin hydration and improve the texture of formulations . It interacts with the lipid bilayers of the skin, enhancing the permeability and absorption of active ingredients . This interaction is facilitated by the ester linkage and the hydrophobic nature of the compound .
Comparison with Similar Compounds
Isohexyl laurate is similar to other esters of lauric acid, such as isoamyl laurate and butyl stearate . it is unique in its specific combination of isohexyl alcohol and lauric acid, which provides distinct emollient properties and a non-greasy feel . Other similar compounds include:
Isoamyl Laurate: Known for its emollient properties but with a slightly different texture and viscosity.
Butyl Stearate: Used in similar applications but with different spreading and absorption characteristics.
Coco-Caprylate/Caprate: Another ester with comparable emollient properties but differing in molecular structure and feel.
This compound stands out due to its unique balance of hydrophobicity and emollient properties, making it a preferred choice in many cosmetic formulations .
Properties
CAS No. |
59219-73-7 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
4-methylpentyl dodecanoate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-15-18(19)20-16-13-14-17(2)3/h17H,4-16H2,1-3H3 |
InChI Key |
IBYCEACZVUOBIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)

![7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050908.png)
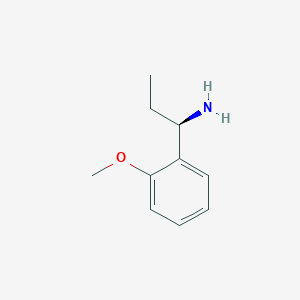
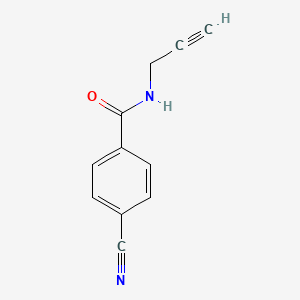
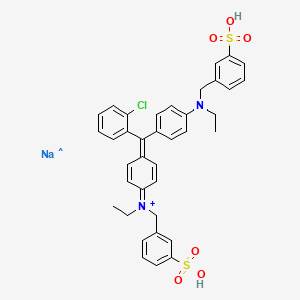
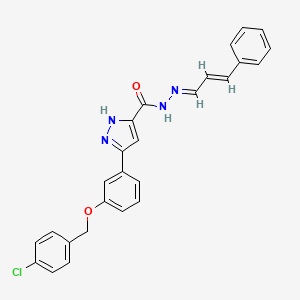
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
